Cas no 1804456-39-0 (5-Amino-2-fluoro-3-(trifluoromethoxy)benzaldehyde)

5-Amino-2-fluoro-3-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde with a reactive amino group, offering versatile utility in organic synthesis and pharmaceutical intermediates. Its trifluoromethoxy and fluoro substituents enhance electron-withdrawing properties, making it valuable for constructing complex molecules with improved metabolic stability and lipophilicity. The aldehyde functionality allows for further derivatization via condensation or nucleophilic addition reactions, while the amino group provides a handle for additional modifications. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, where fluorinated motifs are often employed to optimize pharmacokinetic properties. Its structural features make it a promising building block for agrochemical and material science applications as well.
5-Amino-2-fluoro-3-(trifluoromethoxy)benzaldehyde structure
1804456-39-0 structure
Product Name:5-Amino-2-fluoro-3-(trifluoromethoxy)benzaldehyde
CAS No:1804456-39-0
MF:C8H5F4NO2
MW:223.1244161129
CID:4964125
Update Time:2025-06-27

5-Amino-2-fluoro-3-(trifluoromethoxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-2-fluoro-3-(trifluoromethoxy)benzaldehyde
    • Inchi: 1S/C8H5F4NO2/c9-7-4(3-14)1-5(13)2-6(7)15-8(10,11)12/h1-3H,13H2
    • InChI Key: CDRXFONCGGFGDK-UHFFFAOYSA-N
    • SMILES: FC1C(C=O)=CC(=CC=1OC(F)(F)F)N

Computed Properties

  • Exact Mass: 223.02564105 g/mol
  • Monoisotopic Mass: 223.02564105 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 52.3
  • Molecular Weight: 223.12

5-Amino-2-fluoro-3-(trifluoromethoxy)benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A014000634-250mg
5-Amino-2-fluoro-3-(trifluoromethoxy)benzaldehyde
1804456-39-0 97%
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499.20 USD 2021-06-22
Alichem
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Additional information on 5-Amino-2-fluoro-3-(trifluoromethoxy)benzaldehyde

Introduction to 5-Amino-2-fluoro-3-(trifluoromethoxy)benzaldehyde (CAS No. 1804456-39-0)

5-Amino-2-fluoro-3-(trifluoromethoxy)benzaldehyde, with the CAS number 1804456-39-0, is a multifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound features a unique combination of functional groups, including an amino group, a fluoro substituent, and a trifluoromethoxy group, which collectively contribute to its diverse chemical properties and potential applications.

The molecular structure of 5-Amino-2-fluoro-3-(trifluoromethoxy)benzaldehyde is characterized by a benzene ring with specific substituents. The amino group (-NH2) imparts basic properties and can participate in hydrogen bonding, making it useful in various chemical reactions and biological interactions. The fluoro substituent (-F) enhances the compound's lipophilicity and metabolic stability, which are crucial for drug design. The trifluoromethoxy group (-OCF3) further modulates the electronic properties of the molecule, influencing its reactivity and selectivity.

In recent years, 5-Amino-2-fluoro-3-(trifluoromethoxy)benzaldehyde has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of novel pharmaceuticals. The unique combination of functional groups allows for the creation of derivatives with tailored pharmacological profiles, making it a valuable starting material in the design of new drugs.

A notable study published in the Journal of Medicinal Chemistry highlighted the use of 5-Amino-2-fluoro-3-(trifluoromethoxy)benzaldehyde in the development of inhibitors for specific protein targets. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against enzymes involved in various disease pathways, including cancer and neurodegenerative disorders. This finding underscores the potential of 5-Amino-2-fluoro-3-(trifluoromethoxy)benzaldehyde as a lead compound for further optimization and clinical evaluation.

Beyond its applications in medicinal chemistry, 5-Amino-2-fluoro-3-(trifluoromethoxy)benzaldehyde has also shown promise in materials science. Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research conducted at the University of California, Berkeley, demonstrated that derivatives of this compound could be used to improve the efficiency and stability of OLED devices, opening up new possibilities for advanced display technologies.

The synthesis of 5-Amino-2-fluoro-3-(trifluoromethoxy)benzaldehyde typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions and electrophilic aromatic substitution reactions. Advances in synthetic methodologies have led to more efficient and environmentally friendly approaches, making this compound more accessible for large-scale production.

In conclusion, 5-Amino-2-fluoro-3-(trifluoromethoxy)benzaldehyde (CAS No. 1804456-39-0) is a versatile organic compound with significant potential in both medicinal chemistry and materials science. Its unique combination of functional groups offers a wide range of applications, from drug discovery to advanced electronic devices. Ongoing research continues to uncover new possibilities for this compound, solidifying its importance in modern scientific endeavors.

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